Enantiomer-Specific JAK2 Inhibitor Incorporation: (R)- vs. (S)- Configuration Divergence in Kinase Drug Discovery
In the Merck JAK2 inhibitor program, the (1R)-1-cyclopropyl-2,2,2-trifluoroethylamino moiety was specifically incorporated as the N-1 substituent of Compound 65—7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}-5H-pyrido[4,3-b]indole-4-carboxamide—which emerged as the lead candidate after multi-parameter optimization of cell potency, metabolic stability, and off-target activity. A co-crystal structure with the JAK2 kinase domain (PDB: 3RVG, resolution 2.50 Å) confirmed the binding mode of this chemotype [1]. Critically, the (S)-enantiomer (CAS 1338377-73-3) is instead the chiral amine component of ULK-101 (N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide), a selective inhibitor of the autophagy kinases ULK1 and ULK2 with IC₅₀ values of 8.3 nM and 30 nM, respectively . This demonstrates that the two enantiomers engage distinct kinase targets and are not interchangeable.
| Evidence Dimension | Target kinase engagement and pharmacological role |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1160756-75-1): JAK2 inhibitor series; co-crystallized with JAK2 (PDB: 3RVG) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1338377-73-3): ULK1/2 inhibitor (ULK-101); IC₅₀ ULK1 = 8.3 nM, ULK2 = 30 nM |
| Quantified Difference | Complete target divergence: JAK2 (myeloproliferative signaling) vs. ULK1/2 (autophagy regulation) |
| Conditions | JAK2: biochemical kinase inhibition assay and X-ray co-crystallography (PDB 3RVG, 2.50 Å); ULK1/2: in vitro recombinant kinase assay |
Why This Matters
Procurement of the incorrect enantiomer would lead to inactivity or off-target effects in JAK2-focused programs, while the (R)-enantiomer is the sole stereoisomer validated for this target class.
- [1] Lim J, Taoka B, Otte RD, et al. J. Med. Chem. 2011, 54(20), 7334-7349. DOI: 10.1021/jm200909u. PDB: 3RVG co-crystal structure. View Source
